Pentyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate
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Overview
Description
Pentyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate is a synthetic organic compound that belongs to the class of isoindoline derivatives This compound is characterized by its unique structure, which includes a pentyl ester group, a chlorophenyl group, and a dioxoisoindoline core
Preparation Methods
The synthesis of Pentyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving phthalic anhydride and an appropriate amine.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with pentanol under acidic conditions to form the pentyl ester.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Pentyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis and catalysis.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Pentyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Pentyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate can be compared with other similar compounds, such as:
Methyl 2-(3-chlorophenyl)-1,3-dioxoisoindoline-5-carboxylate: Similar structure but with a methyl ester group instead of a pentyl ester group.
Ethyl 2-(3-chlorophenyl)-1,3-dioxoisoindoline-5-carboxylate: Similar structure but with an ethyl ester group.
Propyl 2-(3-chlorophenyl)-1,3-dioxoisoindoline-5-carboxylate: Similar structure but with a propyl ester group.
The uniqueness of this compound lies in its specific ester group, which can influence its physical and chemical properties, such as solubility, stability, and reactivity.
Properties
Molecular Formula |
C20H18ClNO4 |
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Molecular Weight |
371.8 g/mol |
IUPAC Name |
pentyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C20H18ClNO4/c1-2-3-4-10-26-20(25)13-8-9-16-17(11-13)19(24)22(18(16)23)15-7-5-6-14(21)12-15/h5-9,11-12H,2-4,10H2,1H3 |
InChI Key |
ABTFAZKZNVLARA-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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